Cas no 10412-04-1 (1H,3H,4H,5H,6H,7H,8H-cycloheptacfuran-1,3-dione)

1H,3H,4H,5H,6H,7H,8H-cycloheptacfuran-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 5,6,7,8-tetrahydro-1H-Cyclohepta[c]furan-1,3(4H)-dione
- 5,6,7,8-tetrahydro-4H-cyclohepta[c]furan-1,3-dione
- 1-Cyclohepten-1,2-dicarbonsaeureanhydrid
- 1-cycloheptene-1,2-dicarboxylic anhydride
- 1H-Cyclohepta[c]furan-1,3(4H)-dione, 5,
- 5,6,7,8-tetrahydro-4H-cyclohepta[c]furan-1,3-quinone
- AGN-PC-00NAQ2
- CTK0G6583
- Cyclohept-1-en-1,2-dicarbonsaeure-anhydrid
- cyclohept-1-ene-1,2-dicarboxylic acid anhydride
- cycloheptene-1,2-dicarboxylic acid anhydride
- Cycloheptene-1,2-dicarboxylic anhydride
- 1H,3H,4H,5H,6H,7H,8H-cycloheptacfuran-1,3-dione
- EN300-1708587
- DTXSID70545039
- CVNJOSWQRUPTGE-UHFFFAOYSA-N
- 4H,5H,6H,7H,8H-CYCLOHEPTA[C]FURAN-1,3-DIONE
- 10412-04-1
- SCHEMBL2646145
- 1H,3H,4H,5H,6H,7H,8H-cyclohepta[c]furan-1,3-dione
- AKOS024329231
-
- Inchi: InChI=1S/C9H10O3/c10-8-6-4-2-1-3-5-7(6)9(11)12-8/h1-5H2
- InChI Key: CVNJOSWQRUPTGE-UHFFFAOYSA-N
- SMILES: C1CCC2=C(CC1)C(=O)OC2=O
Computed Properties
- Exact Mass: 160.05177
- Monoisotopic Mass: 166.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4Ų
- XLogP3: 1.8
Experimental Properties
- PSA: 42.74
1H,3H,4H,5H,6H,7H,8H-cycloheptacfuran-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1708587-0.05g |
1H,3H,4H,5H,6H,7H,8H-cyclohepta[c]furan-1,3-dione |
10412-04-1 | 95% | 0.05g |
$266.0 | 2023-09-20 | |
Enamine | EN300-1708587-0.1g |
1H,3H,4H,5H,6H,7H,8H-cyclohepta[c]furan-1,3-dione |
10412-04-1 | 95% | 0.1g |
$396.0 | 2023-09-20 | |
Enamine | EN300-1708587-1.0g |
1H,3H,4H,5H,6H,7H,8H-cyclohepta[c]furan-1,3-dione |
10412-04-1 | 95% | 1g |
$1142.0 | 2023-06-04 | |
Enamine | EN300-1708587-10.0g |
1H,3H,4H,5H,6H,7H,8H-cyclohepta[c]furan-1,3-dione |
10412-04-1 | 95% | 10g |
$4914.0 | 2023-06-04 | |
Enamine | EN300-1708587-5g |
1H,3H,4H,5H,6H,7H,8H-cyclohepta[c]furan-1,3-dione |
10412-04-1 | 95% | 5g |
$3313.0 | 2023-09-20 | |
Aaron | AR01DVMS-500mg |
5,6,7,8-Tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione |
10412-04-1 | 95% | 500mg |
$1251.00 | 2025-02-09 | |
Aaron | AR01DVMS-50mg |
5,6,7,8-Tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione |
10412-04-1 | 95% | 50mg |
$391.00 | 2025-02-09 | |
1PlusChem | 1P01DVEG-100mg |
5,6,7,8-TETRAHYDRO-1H-CYCLOHEPTA[C]FURAN-1,3(4H)-DIONE |
10412-04-1 | 95% | 100mg |
$552.00 | 2023-12-26 | |
1PlusChem | 1P01DVEG-250mg |
5,6,7,8-TETRAHYDRO-1H-CYCLOHEPTA[C]FURAN-1,3(4H)-DIONE |
10412-04-1 | 95% | 250mg |
$763.00 | 2023-12-26 | |
A2B Chem LLC | AX26040-1g |
5,6,7,8-TETRAHYDRO-1H-CYCLOHEPTA[C]FURAN-1,3(4H)-DIONE |
10412-04-1 | 95% | 1g |
$1238.00 | 2024-04-20 |
1H,3H,4H,5H,6H,7H,8H-cycloheptacfuran-1,3-dione Related Literature
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
Additional information on 1H,3H,4H,5H,6H,7H,8H-cycloheptacfuran-1,3-dione
Introduction to 10412-04-1 and 1H,3H,4H,5H,6H,7H,8H-Cycloheptacfuran-1,3-Dione
CAS No. 10412-04-1, commonly referred to as 1H,3H,4H,5H,6H,7H,8H-cycloheptacfuran-1,3-dione, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique molecular structure and versatile applications in various scientific domains. Recent advancements in synthetic methodologies and characterization techniques have further enhanced our understanding of its properties and potential uses.
The molecular structure of 10412-04-1 consists of a cycloheptenone ring system with two ketone groups positioned at the 1 and 3 positions. This arrangement imparts the compound with distinct electronic properties and reactivity. The compound's ability to engage in various chemical transformations has made it a valuable building block in organic synthesis. For instance, recent studies have demonstrated its utility in the construction of complex polycyclic frameworks through [n + m] cycloaddition reactions.
In terms of physical properties, 10412-04-1 exhibits a melting point of approximately 25°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and THF is moderate to high. These characteristics make it suitable for use in various laboratory settings where precise control over reaction conditions is essential.
The application of cycloheptacfuran-dione extends beyond traditional organic synthesis. Recent research has highlighted its potential as a precursor for advanced materials such as organic semiconductors and stimuli-responsive polymers. For example, a study published in Nature Communications utilized this compound to develop a novel class of thermoresponsive polymers capable of reversible shape-memory behavior.
In the field of catalysis, 10412-04-1 has shown promise as a ligand or co-catalyst in transition metal-mediated reactions. Its ability to coordinate with metal centers enhances catalytic efficiency in processes such as cross-coupling reactions and enantioselective reductions. Cutting-edge research has also explored its role in asymmetric catalysis where it facilitates the formation of chiral centers with high enantioselectivity.
Beyond its chemical applications,cycloheptacfuran-dione has garnered attention in biotechnology due to its potential interactions with biological systems.A recent study investigated its binding affinity with certain enzymes involved in lipid metabolism. The findings suggest that this compound could serve as a lead molecule for the development of novel therapeutic agents targeting metabolic disorders.
In terms of environmental impact,CAS No. 10412-04-1's biodegradability and eco-toxicity profiles are currently under investigation.Preliminary data indicate that it undergoes moderate biodegradation under aerobic conditions, which is promising for reducing its environmental footprint when used industrially.
The synthesis ofcycloheptacfuran-dione typically involves multi-step procedures combining oxidation reactions with cyclization techniques.< strong>A notable advancement strong>was reported by researchers at Stanford University who developed an enantioselective synthesis pathway using organocatalysts derived from natural products.
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